molecular formula C24H28N2O5 B2425447 1-(3,4-dimethylphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1798491-76-5

1-(3,4-dimethylphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2425447
M. Wt: 424.497
InChI Key: CEYVDRIXWZCYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

The compound has been explored in the context of microwave-assisted synthesis methods for producing polysubstituted 4H-pyran derivatives. This efficient one-pot procedure involves the condensation of specific nitriles with nitroethenamine and substituted benzaldehydes, leading to compounds with significant anticancer activity against various human cancer cell lines. The structural confirmation of these products was achieved through multiple spectroscopic techniques, and their potential as anticancer agents was evaluated in a comprehensive screening process (S. Hadiyal et al., 2020).

Molecular Interaction Studies

The compound's structure has been analyzed in studies focused on the molecular interaction with specific receptors. For instance, its antagonist properties and conformational behavior have been examined in relation to the CB1 cannabinoid receptor, using various analytical methods to understand its binding interactions and potential therapeutic implications (J. Shim et al., 2002).

Coordination Chemistry and Material Science

Research into oxo-centered triruthenium complexes has included the synthesis of compounds with isocyanide ligands, where derivatives similar to the specified compound have been used as terminal ligands. These studies contribute to the understanding of metal cluster chemistry and the development of materials with novel properties (K. Ota et al., 1999).

Drug Design and Pharmacology

The compound has also been involved in the design and synthesis of new pharmacologically active molecules. Through various chemical transformations, derivatives have been generated with potential applications in treating diseases, showcasing the compound's versatility in medicinal chemistry (J. Burgess et al., 1998).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-15-4-5-19(10-16(15)2)26-14-18(12-22(26)27)24(29)25-8-6-20(7-9-25)31-21-11-17(3)30-23(28)13-21/h4-5,10-11,13,18,20H,6-9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYVDRIXWZCYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CC(=O)OC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.